6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione” is a chemical compound with the molecular formula C14H8O4 . It contains a total of 28 bonds, including 20 non-H bonds, 14 multiple bonds, 1 rotatable bond, 3 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 2 aromatic esters, 1 aromatic ketone, and 1 anhydride .
Molecular Structure Analysis
The molecule contains a total of 26 atoms, including 8 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms . It also features a complex ring structure, including three six-membered rings and three ten-membered rings .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 499.3±28.0 °C at 760 mmHg, and a flash point of 227.8±24.0 °C . It has a molar refractivity of 63.6±0.3 cm³ and a polar surface area of 60 Ų .Scientific Research Applications
1. Fluorescent Molecules in Biological, Chemical, and Medical Fields 1,8-Napthalimides (NIs), which include 4-Acetyl-1,8-naphthalic anhydride, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .
Labeling Reagents in Biological Systems
Derivatives of NIs have been synthesized and used as excellent labeling reagents in biological systems . These derivatives show a long emission wavelength, high solubility, and high stability in different pH media .
Fluorescence Chemosensors
Fluorescent molecules, including NIs, have been widely used to prepare fluorescence chemosensors . These chemosensors possess high selectivity and sensitivity to detect target molecules, providing a non-invasive approach with a rapid response and low detection limit .
Anticancer Research
Functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
5. Fluorescent Probes for Sequential Recognition of Ions A naphthalimide Schiff base fluorescent probe was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution, with strong specificity and excellent anti-interference of other metal ions .
Detection of Dihydrogen Phosphate
The complex formed by the reaction of the probe with Cu2+ had specific fluorescence recovery properties for H2PO4− . This complex could be successfully applied to the detection of H2PO4− in actual water samples .
7. Preparation of Dyestuffs and Optical Brighteners 1,8-Naphthalic anhydride is used as a seed protectant and to prepare dyestuffs and optical brighteners .
8. Fluorescent Brightening Agent for Polymeric Materials It is used as a fluorescent brightening agent for polymeric materials .
properties
IUPAC Name |
8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBKEYIMRMDPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318920 |
Source
|
Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
CAS RN |
1146-72-1 |
Source
|
Record name | NSC338070 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.